3-(4-Fluorophenyl)-5-methylisoxazole
Description
3-(4-Fluorophenyl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 5. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFLXLRCDZEKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479463 | |
| Record name | 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491875-99-1 | |
| Record name | 3-(4-FLUOROPHENYL)-5-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(4-fluorophenyl)-5-methylisoxazole, enabling comparative analysis of their physicochemical and biological properties:
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS RN: 1254966-67-0)
- Structure : Differs by a chloromethyl group at position 4 of the isoxazole ring.
- Molecular Formula: C₁₁H₉ClFNO
- Molecular Weight : 225.65 g/mol
- This derivative may serve as an intermediate in synthesizing more complex molecules .
Chalcone Derivatives (e.g., Compound 2j)
- Structure : α,β-unsaturated ketone with 4-fluorophenyl (ring B) and 4-bromo-2-hydroxy-5-iodophenyl (ring A) substituents.
- Biological Activity : IC₅₀ = 4.703 μM (cluster 6, ).
- Structure–Activity Relationship (SAR) :
Indazole-Isoxazole Hybrid (Compound 79)
- Structure : Combines 5-methylisoxazole with a 3-(3-fluorophenyl)indazole moiety.
- Molecular Formula : C₁₈H₁₄FN₃O
- Molecular Weight : 307.33 g/mol ([M+H]⁺ = 308).
Thiazole Derivatives (Compounds 4 and 5)
- Structure : Feature 4,5-dihydro-1H-pyrazole and 1,2,3-triazole moieties linked to thiazole and fluorophenyl groups.
- Crystallography : Isostructural with triclinic symmetry (space group P̄1). Planar conformations except for one fluorophenyl group oriented perpendicularly .
Structural and Functional Comparison
Table 1: Key Comparative Data
*Calculated based on molecular formulas where data were unavailable.
Key Observations:
Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and bromine substituents improve potency in chalcones and indazole-isoxazole hybrids, likely due to increased electrophilicity and target binding .
Planar Conformations : Pyrazole and thiazole derivatives exhibit near-planar dihedral angles (<10°) between heterocycles and fluorophenyl groups, optimizing π-π stacking in biological targets .
Synthetic Versatility : Chloromethyl and iodophenyl groups in analogs enable further functionalization, highlighting their utility as intermediates .
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